molecular formula C5H8ClN3 B3364415 (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine CAS No. 1152600-95-7

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B3364415
CAS No.: 1152600-95-7
M. Wt: 145.59
InChI Key: HGXDQNTVESNFNG-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions in the ring. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the imidazole ring, with an amine group attached to the 2nd position.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Methylation: . The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) and methylating agents like methyl iodide (CH₃I).

  • Reductive Amination: Another method involves the reductive amination of 5-chloro-1-methyl-1H-imidazole with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve high-quality product.

Chemical Reactions Analysis

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: undergoes various types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding imidazole-2-carboxamide.

  • Reduction: The compound can be reduced to form the corresponding imidazole-2-amine.

  • Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Imidazole-2-carboxamide (from oxidation)

  • Imidazole-2-amine (from reduction)

  • Substituted imidazoles (from nucleophilic substitution)

Scientific Research Applications

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: has various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine: can be compared with other similar compounds such as 1-methyl-1H-imidazole and 5-chloro-1H-imidazole . The presence of the amine group and the chlorine atom at specific positions makes it unique and differentiates it from these compounds in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • 1-methyl-1H-imidazole

  • 5-chloro-1H-imidazole

  • 1-methyl-2-aminomethylimidazole

  • 5-chloro-2-aminomethylimidazole

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Properties

IUPAC Name

(5-chloro-1-methylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-9-4(6)3-8-5(9)2-7/h3H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXDQNTVESNFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine
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(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine
Reactant of Route 3
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine
Reactant of Route 4
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine
Reactant of Route 5
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine
Reactant of Route 6
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine

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